![molecular formula C2H8BN B7820899 N,N-Dimethylboranamine](/img/structure/B7820899.png)
N,N-Dimethylboranamine
Overview
Description
N,N-Dimethylboranamine is a useful research compound. Its molecular formula is C2H8BN and its molecular weight is 56.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Isomerically Pure Diamines : N,N-Dimethylboranamine plays a role in the hydroboration/amination of N-Trimethylsilyl protected olefinic amines and terminal diolefins. This process produces isomerically pure diamines or N-substituted diamines in good yields (Kabalka & Wang, 1990).
Therapeutic Potential and Biochemical Role : Although not directly related to this compound, research has been conducted to understand the biochemical, pharmaceutical, and physiological roles of related compounds like N,N-dimethyltryptamine. These studies have implications for understanding the therapeutic potential of related substances (Hristova & Zhelyazkova-Savova, 2017).
Neural and Subjective Effects : Studies have also explored the neural and psychological effects of compounds related to this compound, such as N,N-dimethyltryptamine. This research provides insights into the effects of these compounds on brain activity and subjective experience (Pallavicini et al., 2021).
Chemical Interactions in Biological Systems : The interaction of related compounds like dimethyl sulfoxide with biological systems, including their impact on neurotransmission, can provide insights into how this compound might interact with similar systems (Lu & Mattson, 2001).
Metformin Activation through Lysosomal Pathway : Research on metformin (N, N-dimethylbiguanide) and its effects on type 2 diabetes treatment could offer insights into the biological mechanisms and pathways that might be relevant to this compound (Zhang et al., 2016).
Interaction with Nucleic Acids : Studies on dimethylnitrosamine, a carcinogen, and its interaction with nucleic acids, could provide a model for understanding the cellular and molecular interactions of this compound (Craddock & Magee, 1963).
properties
IUPAC Name |
N-boranyl-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8BN/c1-4(2)3/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBRBLWPQDUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
56.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1838-13-7 | |
Record name | Dimethylaminoborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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